2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile
Description
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetonitrile is a nitrile-functionalized heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position. This compound is of significant interest in medicinal chemistry and materials science due to its versatile reactivity, particularly in click chemistry and as a precursor for synthesizing pharmacologically active molecules.
Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-4-5(2-3-6)7-8-9/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTBGEZPKPRECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with acetonitrile in the presence of a copper catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function and activity. The nitrile group can also participate in coordination with metal ions, affecting the compound’s bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile can be contextualized by comparing it with analogous compounds. Key differences arise from variations in substituents on the triazole ring, heterocycle type, and additional functional groups. Below is a detailed analysis supported by a comparative data table.
Structural and Physicochemical Properties
Key Observations
Aromatic Groups: The phenyl-substituted derivative (C₁₀H₈N₄ ) exhibits a higher molecular weight (184.20 g/mol) and enhanced π-π stacking capabilities, making it suitable for crystal engineering.
Regiochemical Differences :
- Switching from a 1,2,3-triazole to a 1,2,4-triazole core (e.g., 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile ) modifies hydrogen-bonding patterns and electronic properties, impacting reactivity and stability.
Functional Group Additions :
- The methoxyethyl substituent in 2-[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile introduces polarity and conformational flexibility, which may improve binding affinity in drug candidates.
Biological Activity
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring substituted with a nitrile group and a methyl group, contributing to its unique properties. The biological activity of this compound is primarily explored in the context of anticancer, antifungal, and antibacterial applications.
- Molecular Formula : CHN
- Molecular Weight : 134.13 g/mol
- IUPAC Name : 2-(1-methyltriazol-4-yl)acetonitrile
- InChI Key : AHTBGEZPKPRECN-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves a cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry." This method allows for efficient formation under mild conditions, making it suitable for various applications in drug discovery and materials science.
Anticancer Properties
Research has demonstrated that compounds containing triazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically:
- Mechanism : The compound has been observed to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis in MCF-7 breast cancer cells .
- IC Values : The IC value for certain derivatives was reported at approximately 19.6 µM against MCF-7 cells, indicating potent cytotoxicity .
Antibacterial Activity
The antibacterial potential of triazole compounds has also been explored extensively. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC |
|---|---|---|---|
| This compound | Structure | Anticancer | 19.6 µM (MCF-7) |
| 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine | - | Antifungal | N/A |
| 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine | - | Antibacterial | N/A |
Study on Apoptotic Mechanisms
A detailed study examined the effects of triazole derivatives on apoptotic markers in cancer cell lines. The results indicated that treatment with these compounds led to significant changes in the expression levels of cytochrome c and caspase proteins, suggesting a robust apoptotic response triggered by these agents .
In Vitro Assays
In vitro cytotoxicity assays using the MTT method confirmed that various derivatives exhibited selective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. How can I optimize the synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile to improve yield and purity?
- Methodological Answer : Use statistical experimental design (DoE) to identify critical parameters (e.g., reaction time, temperature, catalyst loading). For example, fractional factorial designs can minimize the number of experiments while maximizing data quality. Prioritize controlling pH and solvent polarity, as these influence triazole ring stability and nitrile group reactivity. Post-synthesis, employ column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (e.g., hexane/ethyl acetate) for purification .
Q. What characterization techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify methyl group integration (δ ~2.5 ppm for CH) and nitrile carbon signals (δ ~115-120 ppm).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent mixture (e.g., DCM/hexane) and analyze the crystal lattice to resolve triazole ring geometry .
- Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H] for CHN: 135.0668).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (the nitrile group may release toxic HCN under extreme conditions) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic byproducts before disposal, and segregate halogenated waste if chlorinated intermediates are used .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for functionalizing the triazole ring in this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. For example:
- Nucleophilic Substitution : Calculate activation energies for substitutions at the triazole C-4 position.
- Cycloadditions : Simulate [3+2] click reactions with azides to assess regioselectivity.
Pair computational results with experimental validation using kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. How should researchers address contradictions in solubility data reported for this compound?
- Methodological Answer :
- Replicate Conditions : Compare solvent systems (e.g., DMSO vs. acetonitrile) and temperatures. For example, predicted density (1.52 g/cm³) and PSA (80.52 Ų) suggest moderate polarity, favoring solubility in DMSO .
- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability or measurement errors.
- Alternative Techniques : Use dynamic light scattering (DLS) to detect aggregation in poorly soluble batches .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted precursors or oxidation derivatives).
- Isotopic Labeling : Introduce -labeled methyl groups to distinguish triazole signals from noise in crowded NMR spectra.
- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile, CAS 86999-26-0) to benchmark spectral patterns .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer : Use nanofiltration membranes with a molecular weight cutoff (MWCO) of 200-300 Da to separate the target compound (MW ~135.14 g/mol) from larger impurities. Optimize transmembrane pressure (TMP) and pH to enhance flux and selectivity. Validate purity via UPLC with a C18 column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
